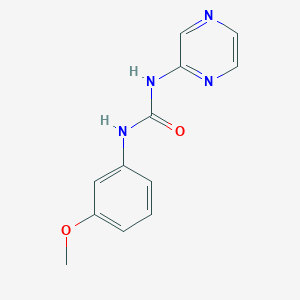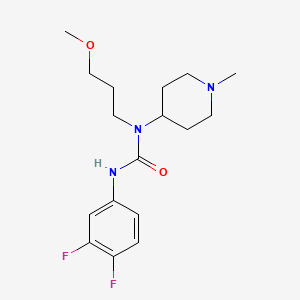![molecular formula C20H28N4O2 B5306011 5'-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-3,6-dihydro-2H-1,2'-bipyridine](/img/structure/B5306011.png)
5'-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-3,6-dihydro-2H-1,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5'-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-3,6-dihydro-2H-1,2'-bipyridine, also known as MIBI, is a lipophilic cationic molecule that has been widely used in scientific research. MIBI has unique properties that make it useful for a variety of applications, including medical imaging, cancer diagnosis, and drug delivery.
Mécanisme D'action
The mechanism of action of 5'-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-3,6-dihydro-2H-1,2'-bipyridine is not fully understood, but it is believed to involve the accumulation of the compound in certain types of cells, particularly cancer cells. This compound is a lipophilic cationic molecule that accumulates in the mitochondria of cells. This accumulation is thought to be due to the negative membrane potential of cancer cells, which attracts the positively charged this compound molecule.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death. This compound has also been shown to inhibit the growth and proliferation of cancer cells. In addition, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5'-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-3,6-dihydro-2H-1,2'-bipyridine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also relatively inexpensive compared to other radiotracers. However, this compound does have some limitations. It has a short half-life, which limits its use in long-term experiments. In addition, this compound has limited tissue penetration, which may limit its usefulness in certain applications.
Orientations Futures
There are several future directions for research on 5'-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-3,6-dihydro-2H-1,2'-bipyridine. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new applications for this compound, such as drug delivery to specific types of cells. Finally, there is a need for more research on the mechanism of action of this compound, particularly in cancer cells.
Méthodes De Synthèse
5'-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-3,6-dihydro-2H-1,2'-bipyridine is synthesized by reacting 1,2-bis(4-pyridyl)ethylene with N-bromosuccinimide to form 2-bromo-1,2-bis(4-pyridyl)ethylene. This compound is then reacted with morpholine and piperidine to form this compound. The synthesis of this compound is a complex process that requires careful attention to detail and high-quality reagents.
Applications De Recherche Scientifique
5'-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-3,6-dihydro-2H-1,2'-bipyridine has been used in a variety of scientific research applications, including medical imaging, cancer diagnosis, and drug delivery. In medical imaging, this compound is used as a radiotracer in single-photon emission computed tomography (SPECT) imaging. This compound is also used in the diagnosis of certain types of cancer, such as breast cancer and thyroid cancer. In drug delivery, this compound is used as a carrier for drugs that target cancer cells.
Propriétés
IUPAC Name |
[6-(3,6-dihydro-2H-pyridin-1-yl)pyridin-3-yl]-(4-morpholin-4-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c25-20(17-4-5-19(21-16-17)23-8-2-1-3-9-23)24-10-6-18(7-11-24)22-12-14-26-15-13-22/h1-2,4-5,16,18H,3,6-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZANXPQVTKJCLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C2=NC=C(C=C2)C(=O)N3CCC(CC3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-pyrazinecarboxamide](/img/structure/B5305936.png)
![6-[2-(4-isopropylphenyl)vinyl]-5-nitro-2,4-pyrimidinediol](/img/structure/B5305940.png)
![N-(4-methoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5305955.png)

![6-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5305977.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-fluorobenzenesulfonamide](/img/structure/B5305981.png)
![4-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]-4-oxobutanamide](/img/structure/B5305985.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5305991.png)
![2-ethoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5305996.png)

![4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]thiomorpholine](/img/structure/B5306007.png)

![N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea](/img/structure/B5306047.png)